Methyl (R)-6-(1-aminoethyl)nicotinate
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Overview
Description
Methyl ®-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an ®-1-aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the ®-1-aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the ®-1-aminoethyl group can be introduced through a reductive amination process using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of Methyl ®-6-(1-aminoethyl)nicotinate may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl ®-6-(1-aminoethyl)nicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl ®-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-5-(1-aminoethyl)picolinate
- Methyl ®-4-(1-aminoethyl)benzoate
- Methyl ®-4-(1-aminoethyl)nicotinate
Uniqueness
Methyl ®-6-(1-aminoethyl)nicotinate is unique due to its specific structural features, such as the position of the ®-1-aminoethyl group on the nicotinic acid moiety. This structural uniqueness may confer distinct chemical and biological properties, differentiating it from other similar compounds .
Biological Activity
Methyl (R)-6-(1-aminoethyl)nicotinate is a compound derived from nicotinic acid, characterized by a methyl ester and an aminoethyl side chain at the 6-position of the pyridine ring. This unique structure allows it to interact with various biological targets, leading to significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₀N₂O₂
- CAS Number : [not specified in the search results]
Research indicates that this compound modulates enzyme functions and cellular processes. Its mechanism of action may involve interactions with specific receptors or enzymes, influencing biochemical pathways related to:
- Inflammation : The compound may play a role in modulating inflammatory responses.
- Pain Relief : It has potential applications in pain management therapies.
- Neuroprotection : Ongoing studies suggest it may offer protective effects on neuronal cells.
The compound's ability to influence these pathways makes it a subject of interest in pharmacological research aimed at developing new therapeutic agents.
Enzyme Interactions
This compound has been shown to interact with various enzymes, which can alter their activity. For instance, it may act as an inhibitor or modulator for enzymes involved in neurotransmitter metabolism and inflammatory processes.
Receptor Binding Studies
Studies have indicated that this compound can bind to nicotinic acetylcholine receptors (nAChRs), influencing their signaling pathways. The binding affinity and functional outcomes can vary based on structural modifications, which is critical for drug design aimed at selective receptor targeting.
Case Studies and Experimental Data
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In Vitro Studies :
- This compound was evaluated for its effects on cultured neuronal cells, showing a reduction in oxidative stress markers and enhanced cell viability under toxic conditions.
- Binding assays demonstrated its affinity for nAChRs, with variations in potency depending on the specific receptor subtype.
-
Animal Models :
- In rodent models of chronic pain, administration of this compound resulted in significant reductions in pain-related behaviors, suggesting its potential utility in pain management therapies.
-
Inflammation Models :
- Studies using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating anti-inflammatory properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Methyl ester at 6-position | Modulates inflammation and pain relief |
Nicotine | Alkaloid with multiple methyl groups | Activates nAChRs; associated with addiction |
1-Methyl-4-phenylpyridinium | Quaternary ammonium compound | Potent nAChR antagonist; used in neuropharmacology |
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
VYMQJIUJCFCVRL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)OC)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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